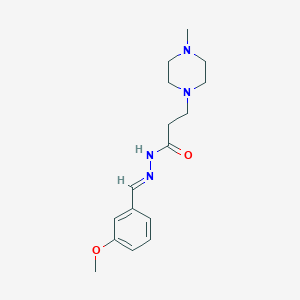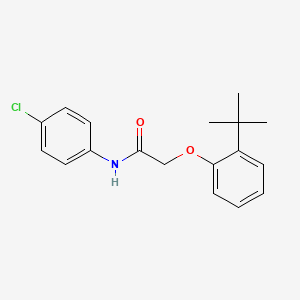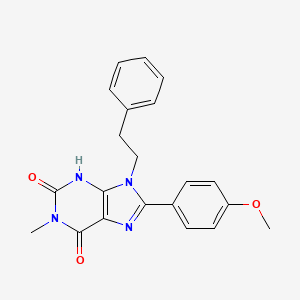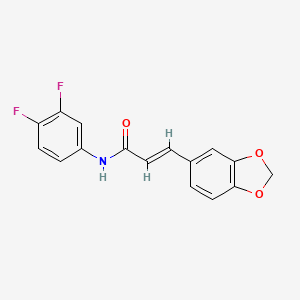![molecular formula C15H25N5O2S B5594554 N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5594554.png)
N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide and related compounds typically involves multi-step chemical reactions. A straightforward synthesis approach involves two-component condensation of aminoazoles and N,N-dialkyl(cinnamoyl)methanesulfonamides, offering a route to obtain 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines. This process uses DMF as a solvent at reflux conditions, starting from readily available ketosulfonamides and aldehydes or esters through lithiation or Claisen condensation reactions (Shvets et al., 2020).
Molecular Structure Analysis
The molecular structure of N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives has been elucidated using various spectroscopic techniques, including NMR, mass spectrometry, and elemental analysis. These techniques confirm the presence of the triazolo[1,5-a]pyrimidine core and the sulfonamide functionality, which are key features of these compounds (Shvets et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide and its derivatives often include condensation, cyclization, and substitution reactions. These reactions can lead to a variety of structural modifications and the introduction of different functional groups, significantly affecting the chemical properties of the resulting compounds. For instance, sulfonylation and oxidation steps are crucial for synthesizing certain sulfonamide derivatives, indicating the versatility and reactivity of the triazolo[1,5-a]pyrimidine scaffold (Chernyshev et al., 2007).
Physical Properties Analysis
The physical properties of N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The presence of different substituents and functional groups can lead to variations in these properties, which are important for the compound's application and handling. Detailed studies on specific derivatives reveal insights into how structural changes affect physical properties (Katritzky et al., 1987).
科学的研究の応用
Synthesis and Structural Studies
Research has focused on the synthesis and structural characterization of these compounds, highlighting their potential in creating novel chemical entities. For instance, the development of new synthesis methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives has provided insights into their chemical properties and potential applications in various fields, including material science and chemical synthesis (Yamazaki, 1981; Ren et al., 2000).
Antimicrobial Activity
Some derivatives of N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide have been evaluated for their antimicrobial properties. Studies have shown that certain sulfonamide and sulfinyl derivatives exhibit significant activity against various microbial strains, suggesting their potential in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Herbicidal Applications
The compound and its related derivatives have shown effectiveness as herbicides, indicating their potential in agricultural applications. For example, research into triazolopyrimidinesulfonamide and its herbicidal activity has demonstrated the ability to control weed growth, providing a foundation for developing new herbicides (Shen De-long, 2005).
Anticancer Research
Investigations into the anticancer potential of platinum(IV) complexes with triazolopyrimidine derivatives, including those related to N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, have shown promising in vitro antiproliferative activity against various cancer cell lines. This research opens up new avenues for the development of cancer therapies (Łakomska et al., 2008).
Selective Herbicidal Activity Mechanisms
Studies on the mechanisms underlying the selective herbicidal activity of triazolopyrimidines, including N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives, have highlighted the importance of uptake and metabolism in determining their selectivity among different plant species. This research provides valuable insights for designing more effective and selective herbicides (Hodges et al., 1990).
特性
IUPAC Name |
5,7-dimethyl-N,N-bis(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-10(2)8-19(9-11(3)4)23(21,22)15-17-14-16-12(5)7-13(6)20(14)18-15/h7,10-11H,8-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVYJFUDCUINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)


![2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)
![9-(2-methoxyethyl)-1-methyl-4-(9H-purin-6-yl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5594519.png)
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)

![[(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5594542.png)
![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)
![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)